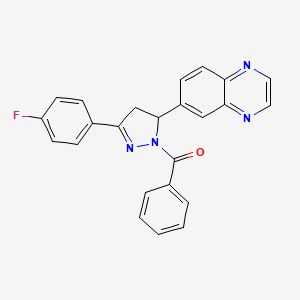

(3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O/c25-19-9-6-16(7-10-19)21-15-23(18-8-11-20-22(14-18)27-13-12-26-20)29(28-21)24(30)17-4-2-1-3-5-17/h1-14,23H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMBCVREGBSWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known by its CAS number 1010914-92-7, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data tables and research findings.

Molecular Formula: CHFNO

Molecular Weight: 348.4 g/mol

Structure: The compound features a pyrazole ring substituted with a quinoxaline moiety and a fluorophenyl group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown effective inhibition of various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds similar to this compound inhibit cell proliferation in cancer models with IC values comparable to established chemotherapeutics .

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown:

- In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduces inflammation compared to control groups .

| Model | Dose (mg/kg) | Inflammation Reduction (%) | Reference |

|---|---|---|---|

| Carrageenan-induced edema | 10 | 75 | |

| Acetic acid-induced permeability | 20 | 68 |

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) tests reveal that the compound inhibits growth in both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

4. Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation:

- Compounds with similar structures have been shown to exhibit reversible inhibition of MAO-A and MAO-B, leading to increased levels of neurotransmitters such as serotonin and dopamine .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of pyrazole derivatives showed that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Scientific Research Applications

Biological Properties

Research indicates that compounds containing the quinoxaline and pyrazoline moieties exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that pyrazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to (3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been evaluated for their ability to inhibit kinases involved in tumor growth .

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : Studies have reported that pyrazoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including drug-resistant strains .

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting key signaling pathways like PI3K/Akt .

Case Study 2: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of related compounds in animal models of inflammation. The results indicated a significant reduction in inflammation markers and pain relief comparable to standard anti-inflammatory drugs.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties of similar pyrazoline derivatives revealed potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting potential for development as new antimicrobial agents .

Chemical Reactions Analysis

Step 1: Formation of Pyrazole Core

-

Cyclocondensation : Quinoxaline-6-carbaldehyde reacts with hydrazine derivatives under microwave-assisted conditions to form the dihydropyrazole ring .

-

Example : Reaction of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds yields pyrazole intermediates .

Step 2: Alkylation and Functionalization

-

Alkylation : NaH in anhydrous DMF facilitates the introduction of acetamide groups at the pyrazole N1 position. For example, 2-chloro-N-phenylacetamide reacts with the pyrazole intermediate to form substituted derivatives .

-

Thioamide Formation : Lawesson’s reagent converts acetamide groups to thioamides in 37–89% yields .

Step 3: Coupling Reactions

-

Suzuki–Miyaura Coupling : The quinoxaline moiety participates in palladium-catalyzed cross-coupling with arylboronic acids, enabling diversification of the aromatic system.

Reactivity with Electrophiles and Nucleophiles

The compound’s functional groups exhibit distinct reactivity:

Catalytic and Solvent Effects

-

Solvent Choice : THF/i-PrOH mixtures (4:1) enhance coupling efficiency with quinoxaline-6-carbaldehyde .

-

Catalysts :

Stability Under Reaction Conditions

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Electrophilic Sites : The quinoxaline nitrogen and ketone oxygen are primary electrophilic centers (MEP analysis) .

-

NLO Properties : Hyperpolarizability (β₀) values exceed 100 × 10⁻³⁰ esu, indicating strong nonlinear optical activity .

-

Frontier Orbitals : A small HOMO-LUMO gap (4.1–4.3 eV) suggests high chemical reactivity .

Key Synthetic Intermediates and Yields

| Intermediate | Reaction | Yield | Citation |

|---|---|---|---|

| 10a | Phosphonate coupling | 90% | |

| 11a | Monoketone formation | 71% | |

| 12a | Pyrazole cyclization | 68% | |

| 14b | Alkylation with 2-fluorophenyl | 52% |

Biological Activity and Functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.